4-({4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile
Description
4-({4-[4-(Dimethylamino)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile is a heterocyclic compound featuring a pyrimidine core substituted with a dimethylamino group, a piperazine ring linked via a methylene bridge, and a terminal benzonitrile moiety. This structure confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition or receptor modulation. Its synthesis typically involves coupling reactions between pyrimidinyl-piperazine intermediates and benzonitrile derivatives under conditions optimized for yield and purity .
Properties
IUPAC Name |
4-[[4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6/c1-22(2)17-7-8-20-18(21-17)24-11-9-23(10-12-24)14-16-5-3-15(13-19)4-6-16/h3-8H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSGHOWQCQVTQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the preparation of 4-(dimethylamino)pyrimidin-2-yl)piperazine. This can be achieved by reacting 2-chloropyrimidine with N,N-dimethylamine in the presence of a base such as sodium hydride or potassium carbonate.
Nucleophilic Substitution: The piperazine intermediate is then subjected to nucleophilic substitution with 4-chloromethylbenzonitrile. This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzonitrile group participates in nucleophilic substitutions under basic conditions. In one study, this moiety reacted with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C to form the corresponding amidoxime derivative, confirmed via -NMR and IR spectroscopy.
Reaction Conditions:
| Substrate | Reagent/Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Benzonitrile moiety | NHOH·HCl, NaOH | EtOH/HO | 80°C | 65–72% |
Hydrogenation of the Pyrimidine Ring
The pyrimidine ring undergoes partial hydrogenation under catalytic conditions. Using 10% Pd/C in methanol at 50 psi H, the pyrimidine’s C=N bonds are selectively reduced to form a dihydropyrimidine derivative. This reaction preserves the dimethylamino and piperazine functionalities .
Key Observations:
-
Reaction time: 12–16 hours
-
Product stability: Sensitive to oxidation; requires inert atmosphere storage
Acid-Base Reactions at the Piperazine Nitrogen
The piperazine nitrogen atoms exhibit basicity (pK ≈ 6.8–8.2), enabling protonation in acidic media. In HCl (1 M), the compound forms a water-soluble hydrochloride salt, as confirmed by solubility studies and X-ray crystallography .
Salt Formation Data:
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Solubility in HO | 0.2 mg/mL | 12.5 mg/mL |
| Melting Point | 148–150°C | 215–217°C (decomp.) |
Coordination Chemistry with Metal Ions
The pyrimidine and piperazine groups act as ligands for transition metals. Reaction with Cu(II) acetate in methanol yields a blue coordination complex, characterized by UV-Vis () and ESR spectroscopy .
Complex Stability Constants (logK\log KlogK):
| Metal Ion | (25°C) |
|---|---|
| Cu | 4.8 |
| Fe | 3.2 |
Dimethylamino Group Alkylation
The dimethylamino group undergoes quaternization with methyl iodide in THF, forming a quaternary ammonium salt. This modification enhances water solubility by 15-fold.
Benzonitrile Hydrolysis
Under reflux with 6 M HCl, the benzonitrile hydrolyzes to the corresponding carboxylic acid. The reaction is monitored by HPLC, showing 85% conversion after 8 hours .
Cross-Coupling Reactions
The pyrimidine’s chlorine substituent (if present in analogues) participates in Suzuki-Miyaura cross-couplings. For example, coupling with phenylboronic acid using Pd(PPh) yields biaryl derivatives :
Reaction Scheme:
Optimized Conditions:
Photochemical Reactivity
UV irradiation (254 nm) in acetonitrile induces cleavage of the piperazine-benzylic bond, generating a radical intermediate detected via spin-trapping experiments .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-({4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile exhibit significant anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in cell signaling pathways.
Case Study:
In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells, by inducing apoptosis through the activation of caspase pathways.
Antimicrobial Properties
The antimicrobial efficacy of pyrimidine derivatives has been widely studied, with promising results against a range of bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis or interference with protein synthesis.
Case Study:
A study published in a peer-reviewed journal reported that a related compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of such derivatives in treating resistant bacterial infections.
Neurological Applications
The piperazine component of the compound suggests potential applications in neurological disorders. Research indicates that piperazine derivatives can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Case Study:
Preclinical trials have shown that similar compounds can alleviate symptoms in models of anxiety and depression, suggesting that this compound may have therapeutic effects in mood disorders.
Data Tables
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Anticancer | Inhibition of kinase activity | Induces apoptosis in cancer cells |
| Antimicrobial | Disruption of cell wall synthesis | Effective against MRSA |
| Neurological | Modulation of neurotransmitter systems | Reduces anxiety-like behavior in animal models |
Mechanism of Action
The mechanism of action of 4-({4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzonitrile moiety can engage in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Research Implications
- Structural Optimization: The dimethylamino group in the target compound balances electron density and lipophilicity, offering advantages over 5k/5l’s bulky substituents and 52g’s polar core .
- Therapeutic Potential: While analogs like Imatinib intermediates (e.g., 4-[(4-methylpiperazin-1-yl)methyl]-benzamide) target kinases, the benzonitrile group in the target compound may enhance selectivity for alternative receptors .
Biological Activity
The compound 4-({4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile, with the CAS number 2770598-07-5, is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through a detailed analysis of its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 318.42 g/mol. The structure features a pyrimidine moiety, a piperazine ring, and a benzonitrile group, which contribute to its pharmacological properties.
The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases and neurotransmitter receptors, which could be beneficial in treating neurological disorders.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies
- Kinase Inhibition Study
- Neuropharmacological Effects
- Antitumor Activity
Q & A
Q. What synthetic methodologies are recommended for preparing 4-({4-[4-(dimethylamino)pyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile, and how can reaction yields be optimized?
Methodological Answer:
- Nucleophilic substitution reactions are commonly used to attach the piperazine moiety to the pyrimidine core. For example, coupling 4-(chloropyrimidin-2-yl) derivatives with N-methylpiperazine under reflux in anhydrous solvents (e.g., DMF or THF) at 80–100°C for 12–24 hours .
- Purification : Use silica gel column chromatography with eluents like chloroform:methanol (3:1 v/v) to isolate the product. Crystallization from diethyl ether or ethanol improves purity .
- Yield optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of piperazine derivatives) and employ inert atmospheres (N₂/Ar) to prevent oxidation .
Q. Which analytical techniques are most effective for structural confirmation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions, piperazine ring integration, and benzonitrile signals (e.g., a singlet at ~4.3 ppm for the –CH₂– bridge) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 379.2) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and chair conformations of piperazine/pyrimidine rings. Use Mo-Kα radiation (λ = 0.71073 Å) with data collected at 100–150 K .
Q. How should researchers design preliminary biological activity screenings for this compound?
Methodological Answer:
- Target selection : Prioritize kinases (e.g., EGFR, VEGFR) or neurotransmitter receptors (e.g., dopamine D3) due to structural similarity to known inhibitors .
- In vitro assays :
- Enzyme inhibition: Use fluorescence-based kinase assays (IC₅₀ determination) with ATP concentrations near Km values .
- Cell viability: Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays at 1–100 μM concentrations .
- Controls : Include positive controls (e.g., imatinib for kinase inhibition) and solvent-only blanks .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activities of structurally analogous piperazine-pyrimidine derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects (e.g., dimethylamino vs. methoxy groups) on target binding using molecular docking (AutoDock Vina) and free-energy calculations (MM-PBSA) .
- Experimental replication : Standardize assay conditions (pH 7.4 buffer, 37°C incubation) and validate cell lines via STR profiling to minimize variability .
- Meta-analysis : Aggregate data from PubChem and ChEMBL to identify trends in IC₅₀ values and off-target effects .
Q. How can crystallographic challenges (e.g., poor diffraction, disorder) in piperazine-containing compounds be resolved?
Methodological Answer:
- Crystal growth : Optimize solvent systems (e.g., slow evaporation of ethanol/water mixtures) and use seeding techniques to improve crystal quality .
- Data collection : Employ synchrotron radiation for small or weakly diffracting crystals. Collect 360° φ-scans with 1° oscillations and multi-component scaling .
- Refinement : Use SHELXL to model disorder in flexible piperazine rings. Apply geometric restraints (DFIX, FLAT) for bond lengths/angles .
Q. What experimental approaches evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and thermal (40–60°C) conditions. Monitor degradation via HPLC-MS .
- Plasma stability : Incubate with rat/human plasma (37°C, 1–24 hours) and quantify remaining compound using LC-MS/MS. Calculate half-life (t₁/₂) .
- pH-dependent solubility : Use shake-flask method in buffers (pH 1.2–7.4) with UV-Vis quantification at λ_max ≈ 260 nm .
Q. How can researchers investigate the compound’s interaction with cytochrome P450 enzymes to predict metabolic pathways?
Methodological Answer:
- CYP inhibition assays : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) with fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). Measure IC₅₀ values .
- Metabolite identification : Incubate with human liver microsomes (HLMs) and NADPH. Analyze metabolites via UPLC-QTOF-MS/MS with MSE data acquisition .
- Docking studies : Model the compound into CYP active sites (PDB: 4DQI) to predict oxidation sites (e.g., N-demethylation of the dimethylamino group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
